
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a 3-bromo-2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-difluorobenzene and 3-bromo-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 1,4-difluorobenzene reacts with 3-bromo-2,2-dimethylpropyl bromide to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and ketones.
Reduction: The primary product is the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2,2-dimethylpropionic acid
- 3-Bromo-2,2-dimethyl-1-propanol
- 3-Bromo-2,2-dimethylpropyl acetate
Comparison:
- Structural Differences: While these compounds share the 3-bromo-2,2-dimethylpropyl group, they differ in their functional groups and overall structure.
- Reactivity: The presence of different functional groups (e.g., carboxylic acid, alcohol, acetate) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 3-bromo-2,2-dimethylpropionic acid is used in amidation reactions, while 3-bromo-2,2-dimethyl-1-propanol is used in the synthesis of aldehydes and ketones.
Eigenschaften
Molekularformel |
C11H13BrF2 |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
2-(3-bromo-2,2-dimethylpropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C11H13BrF2/c1-11(2,7-12)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
QIJWKDMROHWKJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=C(C=CC(=C1)F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



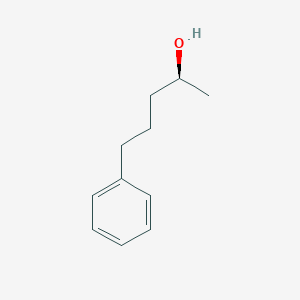
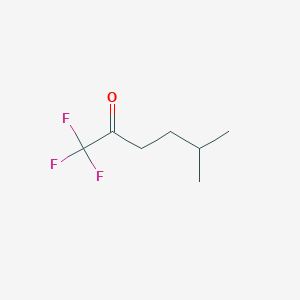
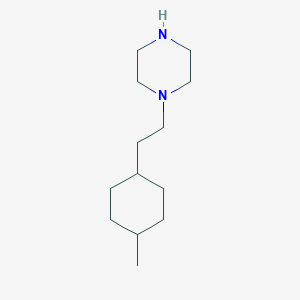


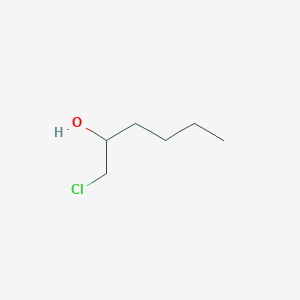
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)


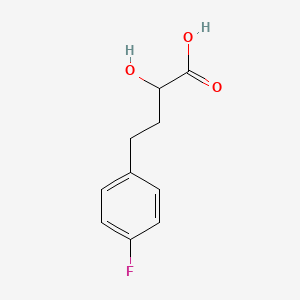

![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
